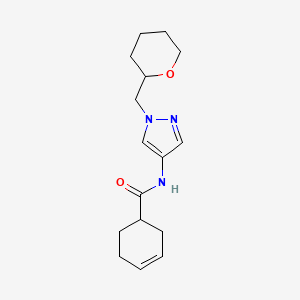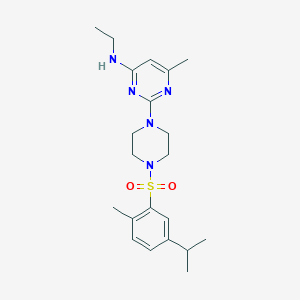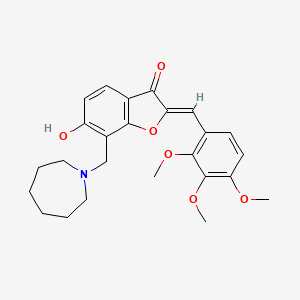
3-((6-methylpyridazin-3-yl)oxy)-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((6-methylpyridazin-3-yl)oxy)-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively.
科学的研究の応用
Heterocyclic Compound Synthesis and Biological Activities
Research has been conducted on the synthesis of novel heterocyclic compounds derived from similar structural motifs for their potential anti-inflammatory, analgesic, and COX-2 inhibitory activities. For instance, Abu‐Hashem et al. (2020) synthesized various novel heterocyclic compounds, including benzodifuranyl and thiazolopyrimidines, demonstrating significant analgesic and anti-inflammatory activities. These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, highlighting their potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacokinetics and Anti-fibrotic Drug Potential
Another study focused on the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, demonstrating its potential as an oral anti-fibrotic drug. Kim et al. (2008) investigated a compound with a similar structural framework, showing its distribution into liver, kidneys, and lungs and its metabolism into major metabolites, hinting at the compound's potential application in treating fibrosis and possibly other diseases characterized by tissue fibrosis (Kim et al., 2008).
Chemical Modifications for Enhanced Biological Activity
Furthermore, the chemical modification of related compounds to enhance their biological activity is a significant area of research. For example, Collins, Hughes, and Johnson (2000) explored the chemical modification of triazinones to produce derivatives with potential biological activities. Such studies are crucial for understanding how structural changes can impact the biological efficacy of a compound, which is directly relevant to the development of new drugs and therapeutic agents (Collins, Hughes, & Johnson, 2000).
特性
IUPAC Name |
3-(6-methylpyridazin-3-yl)oxy-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-15-5-6-19(26-25-15)30-18-4-2-3-16(13-18)20(28)23-14-17-7-8-22-21(24-17)27-9-11-29-12-10-27/h2-8,13H,9-12,14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKOHHYANZJXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=NC(=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)prop-2-enamide](/img/structure/B2810496.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2810497.png)

![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2810501.png)
![Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2810503.png)
![Ethyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2810504.png)
![3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2810505.png)
![N-(3-(1H-pyrrol-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2810507.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2810511.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2810512.png)
![2,2-dimethyl-N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B2810515.png)
